molecular formula C13H11Cl2NO B1358664 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine CAS No. 719993-89-2

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine

Cat. No.: B1358664
CAS No.: 719993-89-2
M. Wt: 268.13 g/mol
InChI Key: XQNRTHFJSDEPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine is a heterocyclic compound featuring a four-membered azetidine ring (C₃H₆N) substituted with a 2,4-dichloro-1-naphthyloxy group.

Properties

IUPAC Name

3-(2,4-dichloronaphthalen-1-yl)oxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRTHFJSDEPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine typically involves the reaction of 2,4-dichloro-1-naphthol with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Amino or thio-substituted naphthyl derivatives.

Scientific Research Applications

Research indicates that 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine exhibits significant biological properties, including anti-inflammatory and anticancer effects.

  • Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit the activation of microglia, which are immune cells in the brain. This inhibition was linked to reduced expression of inflammatory markers and oxidative stress indicators in microglial cells under hypoxic conditions .
  • Anticancer Potential : The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Its structural properties allow it to interact with specific cellular pathways that regulate cell growth and apoptosis, making it a candidate for further development as an anticancer agent .

Table 1: Synthesis Pathways

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitution2,4-Dichloronaphthalene, azetidineFormation of azetidine derivative
2Coupling reactionBase catalysts (e.g., NaOH)Final compound synthesis

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : Due to its anti-inflammatory properties, the compound may be beneficial in treating neurodegenerative diseases where inflammation plays a critical role.
  • Cancer Treatment : Its cytotoxic effects suggest that it could be developed as a chemotherapeutic agent, particularly for cancers that are resistant to conventional treatments.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Case Study 1 : A study on a related azetidine compound demonstrated significant reduction in tumor size in animal models when administered at specific dosages. The mechanism was attributed to apoptosis induction in cancer cells .
  • Case Study 2 : Another investigation showed that a derivative exhibited neuroprotective effects by modulating inflammatory responses in microglial cells during hypoxic stress .

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the azetidine ring critically influences molecular weight, solubility, and stability. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Source
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine Biphenyloxy + Cl C₁₅H₁₄ClNO 259.73 1.2 (predicted) 403.8 (predicted)
3-(4-Chlorophenyl)azetidine hydrochloride Chlorophenyl C₁₀H₁₁Cl₂N 216.11
3-(Pyrazol-1-yl)azetidine derivatives Pyrazole Varies ~200–250
3-[(2,3-Dichloroallyl)oxy]azetidine Dichloroallyloxy C₆H₉Cl₂NO 182.05

Key Observations :

  • The biphenyloxy analog (C₁₅H₁₄ClNO) has a higher molecular weight and predicted boiling point (403.8°C) compared to simpler chlorophenyl derivatives, reflecting increased van der Waals interactions due to aromatic stacking .
  • Halogenation (Cl or F) enhances lipophilicity and may improve membrane permeability but reduces aqueous solubility .

Key Observations :

  • Aza-Michael additions are efficient for introducing heterocyclic substituents (e.g., pyrazole) with moderate to high yields .
  • Transition-metal catalysis (e.g., Suzuki coupling) enables precise functionalization but requires stringent purification .

Biological Activity

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with a 2,4-dichloro-1-naphthyl group. This unique structure contributes to its biological properties through various interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The naphthyl moiety engages in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition and alterations in cellular signaling pathways.

Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes involved in critical biochemical pathways. For example, it has been used in research focused on enzyme inhibition related to cancer and metabolic diseases.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Some studies have highlighted the role of similar naphthyl-containing compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of azetidine compounds could effectively inhibit certain kinases involved in cancer progression. The mechanism involved competitive inhibition where the naphthyl group played a crucial role in binding affinity.
  • Antimicrobial Screening : In vitro tests showed that related compounds exhibited promising antibacterial activity compared to standard antibiotics like ciprofloxacin. The structure-activity relationship (SAR) indicated that modifications on the naphthyl group could enhance antibacterial efficacy .
  • Anticancer Activity : A recent investigation into related thiadiazole derivatives indicated significant cytotoxicity against lung cancer cell lines (A549), suggesting that similar structural motifs could enhance anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundEnzyme InhibitionVariousN/A
Thiadiazole DerivativeAnticancerA54911.20
Naphthyl-containing CompoundAntimicrobialStaphylococcus aureus15.73
Azetidine DerivativeAntimicrobialEscherichia coli59.61

Q & A

Q. How can the compound’s metabolic pathways in mammalian systems be elucidated?

  • Methodological Answer : Perform in vitro hepatic microsome assays with LC-HRMS to identify phase I/II metabolites. Cross-validate with in vivo studies (rodent models) using isotopic labeling (e.g., 14C) to trace excretion routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.